molecular formula C29H30N4O5S B388068 METHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-4-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE

METHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-4-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B388068
M. Wt: 546.6g/mol
InChI Key: RXSXDRNMKUFPLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-4-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a quinoline moiety fused with a thiophene ring, and various functional groups such as amino, cyano, and nitro groups. These structural features make it a compound of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-4-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of substituted cinnamic nitrile with 5,5-dimethyl-1,3-cyclohexadione in the presence of a base such as triethylbenzylammonium chloride (TEBA) to form the intermediate 2-amino-3-cyano-4-aryl-7,7-dimethyl-5-oxo-4H-5,6,7,8-tetrahydrobenzo[b]pyran . This intermediate is then subjected to further reactions to introduce the thiophene ring and other functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and improve yield. The choice of solvents, catalysts, and reaction conditions are carefully selected to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-4-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and cyano groups, leading to the formation of corresponding oxides and nitriles.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group under suitable conditions.

    Substitution: The presence of multiple functional groups allows for substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the nitro group can produce corresponding amines.

Scientific Research Applications

METHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-4-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of METHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-4-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with these targets, modulating their activity. Specific pathways involved may include inhibition of enzyme activity, blocking receptor-ligand interactions, or interfering with nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-4-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE stands out due to its unique combination of a quinoline and thiophene ring system, along with multiple functional groups. This structural complexity provides a diverse range of chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C29H30N4O5S

Molecular Weight

546.6g/mol

IUPAC Name

methyl 2-[2-amino-3-cyano-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinolin-1-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C29H30N4O5S/c1-29(2)13-20-25(21(34)14-29)23(16-9-11-17(12-10-16)33(36)37)19(15-30)26(31)32(20)27-24(28(35)38-3)18-7-5-4-6-8-22(18)39-27/h9-12,23H,4-8,13-14,31H2,1-3H3

InChI Key

RXSXDRNMKUFPLH-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(N2C3=C(C4=C(S3)CCCCC4)C(=O)OC)N)C#N)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=C(C4=C(S3)CCCCC4)C(=O)OC)N)C#N)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)C1)C

Origin of Product

United States

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